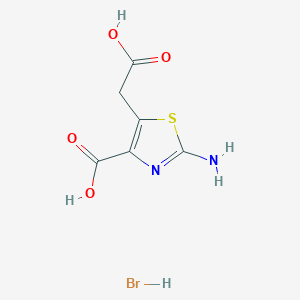

2-Amino-5-(carboxymethyl)-1,3-thiazole-4-carboxylic acid hydrobromide

Descripción general

Descripción

Compounds like “2-Amino-5-(carboxymethyl)-1,3-thiazole-4-carboxylic acid hydrobromide” belong to a class of organic compounds known as thiazoles, which are heterocyclic compounds with a five-membered C3NS ring . The structure of a similar compound, 2-Amino-5-bromonicotinic Acid Hydrobromide, is available .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as condensation, substitution, or cyclization . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . The structure of a similar compound, 2-Amino-5-bromonicotinic Acid Hydrobromide, is available .Chemical Reactions Analysis

The chemical reactions of thiazoles and similar compounds can be quite diverse, depending on the functional groups present . For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo protodeboronation .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques . For a similar compound, 2-Amino-5-bromonicotinic Acid Hydrobromide, the molecular weight is 297.93 .Aplicaciones Científicas De Investigación

Synthesis of Constrained Heterocyclic γ-Amino Acids

This compound is valuable in the synthesis of constrained heterocyclic γ-amino acids, which are important in mimicking the secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins. A versatile chemical route to orthogonally protected ATCs (Amino Thiazole Carboxylates), which are built around a thiazole ring, has been reported. This synthesis involves cross-Claisen condensations and is compatible with a wide variety of amino acids, providing a flexible method for introducing diverse lateral chains in γ-amino acids (L. Mathieu et al., 2015).

Development of Novel Thiazole Derivatives

Research has been conducted on the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated nucleophilic displacement. This process demonstrates a high yield and introduces a method for creating diverse thiazole derivatives (Luke A. Baker & Craig M. Williams, 2003).

Antibacterial and Antifungal Applications

Thiazole derivatives, including those related to 2-Amino-5-(carboxymethyl)-1,3-thiazole-4-carboxylic acid hydrobromide, have been investigated for their antimicrobial properties. For example, compounds synthesized from thiazole and oxazole moieties have shown moderate antibacterial activity against various microorganisms, indicating potential applications in developing new antimicrobial agents (M. Stanchev et al., 1999).

Role in Hydrogel Modification

This compound has potential applications in the modification of hydrogels, particularly those made from poly vinyl alcohol/acrylic acid. Through condensation reactions with amine compounds, including 2-aminothiazole, these hydrogels can be modified to enhance their properties for medical applications due to improved thermal stability and potentially enhanced biological activities (H. M. Aly & H. L. A. El-Mohdy, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-5-(carboxymethyl)-1,3-thiazole-4-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S.BrH/c7-6-8-4(5(11)12)2(13-6)1-3(9)10;/h1H2,(H2,7,8)(H,9,10)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULOEVKOAVNFQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

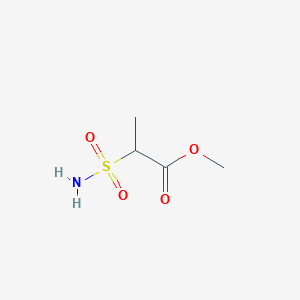

Canonical SMILES |

C(C1=C(N=C(S1)N)C(=O)O)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716610 | |

| Record name | 2-Amino-5-(carboxymethyl)-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89640-87-9 | |

| Record name | 2-Amino-5-(carboxymethyl)-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Propan-2-yl)(2,2,2-trifluoroethyl)amino]propan-1-ol](/img/structure/B1526857.png)

![3-chloro-4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B1526859.png)